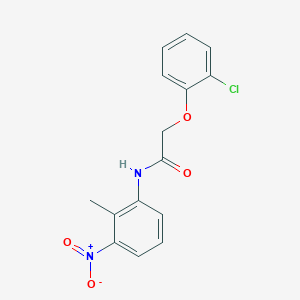![molecular formula C18H23N3O5 B321283 2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321283.png)
2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, an anilino group, and multiple functional groups that contribute to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the anilino group: This step involves the reaction of the cyclohexane derivative with aniline under acidic or basic conditions.
Formation of the oxobutanoyl group: This can be accomplished through acylation reactions using appropriate acylating agents.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid methyl ester
- This compound ethyl ester
Uniqueness
Compared to similar compounds, this compound stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity
Propriétés
Formule moléculaire |
C18H23N3O5 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
(1S,2R)-2-[[(4-anilino-4-oxobutanoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H23N3O5/c22-15(19-12-6-2-1-3-7-12)10-11-16(23)20-21-17(24)13-8-4-5-9-14(13)18(25)26/h1-3,6-7,13-14H,4-5,8-11H2,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t13-,14+/m1/s1 |
Clé InChI |
JFYGFUCQEDGLCQ-KGLIPLIRSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)C(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2)C(=O)O |
SMILES |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B321202.png)
![2-(2-chlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B321205.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B321206.png)


![2-{[(2-chlorophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B321210.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B321211.png)

![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321213.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B321214.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B321219.png)
![2-[(1-naphthylacetyl)amino]-N-phenylbenzamide](/img/structure/B321221.png)

